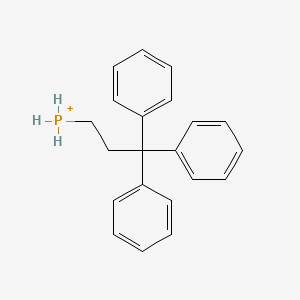
Phosphonium, triphenylpropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, triphenylpropyl- is a type of phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. These compounds are known for their stability and versatility in various chemical reactions. Phosphonium salts, including triphenylpropylphosphonium, are widely used in organic synthesis, catalysis, and as intermediates in the preparation of other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylpropylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as propyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
PPh3+C3H7Br→PPh3C3H7+Br−
Industrial Production Methods
In industrial settings, the production of triphenylpropylphosphonium may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Triphenylpropylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, triphenylpropylphosphonium is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, triphenylpropylphosphonium derivatives are explored for their potential as mitochondrial-targeting agents. These compounds can selectively accumulate in mitochondria, making them useful for studying mitochondrial function and developing targeted therapies .
Industry
In industrial applications, triphenylpropylphosphonium is used in the production of ionic liquids, which are employed as solvents and catalysts in various chemical processes. These ionic liquids offer advantages such as low volatility, high thermal stability, and recyclability .
Mecanismo De Acción
The mechanism of action of triphenylpropylphosphonium involves its ability to interact with biological membranes and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake into the negatively charged mitochondrial matrix. Once inside the mitochondria, it can affect mitochondrial respiration and induce reactive oxygen species (ROS) production, leading to various cellular effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethylphosphonium: Similar in structure but with a methyl group instead of a propyl group.
Triphenylethylphosphonium: Contains an ethyl group instead of a propyl group.
Triphenylbutylphosphonium: Contains a butyl group instead of a propyl group.
Uniqueness
Triphenylpropylphosphonium is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological membranes. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C21H22P+ |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3,3,3-triphenylpropylphosphanium |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2/p+1 |
Clave InChI |
RDSBMNGRDCPEGM-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(CC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


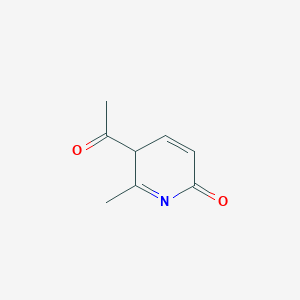
![3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)
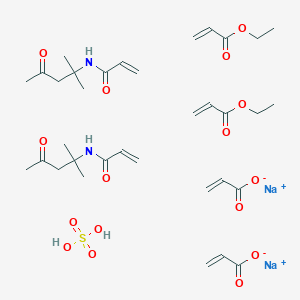
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)
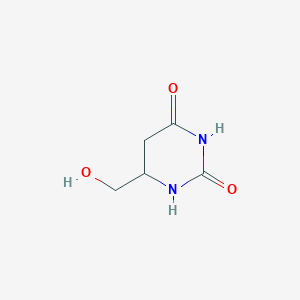

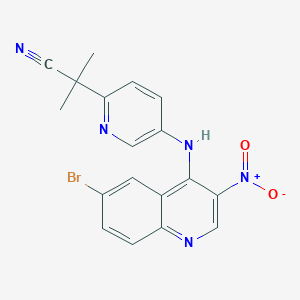
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)

